1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride
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Overview
Description
1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, making it a valuable candidate for research in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine involves several steps. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production methods for this compound are typically based on the optimization of laboratory-scale synthetic routes. The use of metal-catalyzed reactions and eco-friendly strategies are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are frequently used.
Major Products:
Scientific Research Applications
1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It acts as an antagonist to certain integrins, inhibiting their function and thereby exerting its biological effects . The pathways involved include the inhibition of cell adhesion and migration, which are crucial in cancer metastasis .
Comparison with Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but differs in its substitution pattern.
1,5-Naphthyridine: Another isomer with distinct biological activities.
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the methanamine group.
Uniqueness: 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an integrin antagonist sets it apart from other naphthyridine derivatives .
Properties
CAS No. |
2758006-25-4 |
---|---|
Molecular Formula |
C9H15Cl2N3 |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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